Methyl 5-aminothiazole-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-aminothiazole-2-carboxylate” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a carboxylate group attached to the thiazole ring .Physical And Chemical Properties Analysis
“Methyl 5-aminothiazole-2-carboxylate” has a molecular weight of 158.18 . It is a solid at room temperature . The compound’s InChI Code is 1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 .Scientific Research Applications
Epigenetic Regulation and DNA Methylation
Methyl 5-aminothiazole-2-carboxylate is potentially involved in complex biochemical pathways, including epigenetic modifications and DNA methylation processes. In the context of cancer research, it's essential to understand the role of DNA methylation and its aberrant patterns, which are hallmarks of various cancers. Studies have shown that 5-hydroxymethylcytosine (5hmC), an oxidized form of 5-methylcytosine, plays a significant role in DNA demethylation and is actively involved during carcinogenesis. The presence and alterations of 5hmC in cell-free DNA could be pivotal in the early detection, prognosis, and therapeutic strategies in precision oncology, indicating its potential as a novel cancer biomarker (Xu et al., 2021).
Drug Synthesis and Pharmaceutical Impurities
In pharmaceutical research, the synthesis and identification of impurities in drug formulations are critical for ensuring safety and efficacy. Methyl 5-aminothiazole-2-carboxylate derivatives are explored in the context of proton pump inhibitors (PPIs), such as omeprazole, which are widely used in treating conditions like gastroesophageal reflux disease (GERD). Novel methods of synthesizing omeprazole and identifying its pharmaceutical impurities have been developed to enhance the understanding of PPIs' development and optimization. This includes the study of various novel impurities of omeprazole available in marketed formulations, emphasizing the need for continued research in this area to ensure the development of safe and effective PPIs (Saini et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHSJTPNANDGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminothiazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.